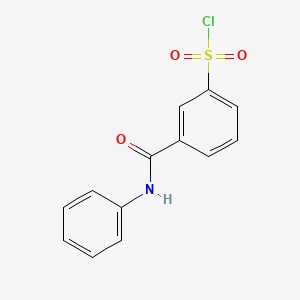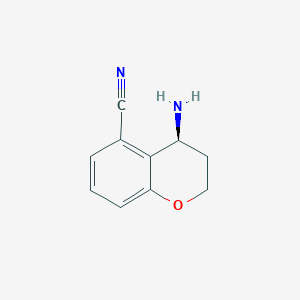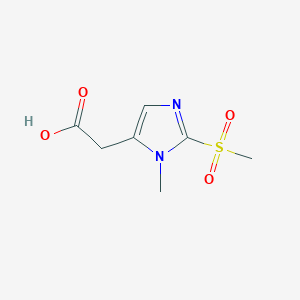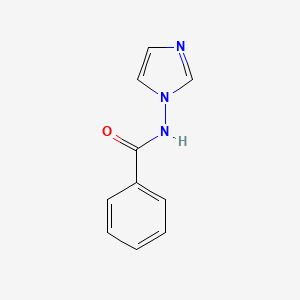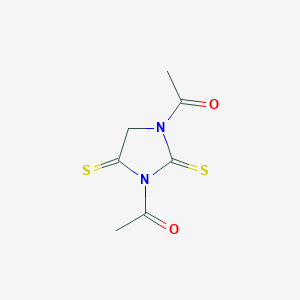
1,1'-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone is a heterocyclic compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a dithioxoimidazolidine ring, which is a sulfur-containing heterocycle. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone typically involves the cyclization of appropriate enaminone derivatives with sulfur-containing nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The dithioxoimidazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone: This compound has a similar structure but with a quinoxaline ring instead of a dithioxoimidazolidine ring.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound features a thienothiophene ring and is used in heterocyclic synthesis. The uniqueness of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone lies in its sulfur-containing dithioxoimidazolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8N2O2S2 |
|---|---|
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
1-[3-acetyl-2,4-bis(sulfanylidene)imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H8N2O2S2/c1-4(10)8-3-6(12)9(5(2)11)7(8)13/h3H2,1-2H3 |
Clé InChI |
GIXBZZLFIXCWPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=S)N(C1=S)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


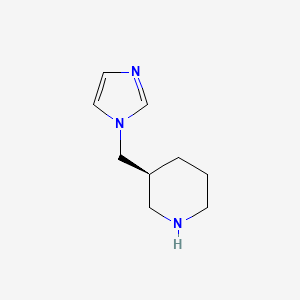
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
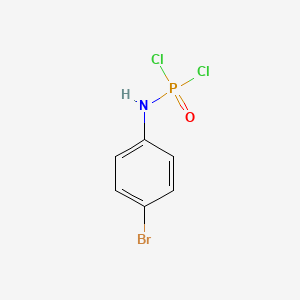
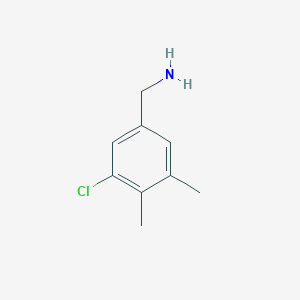

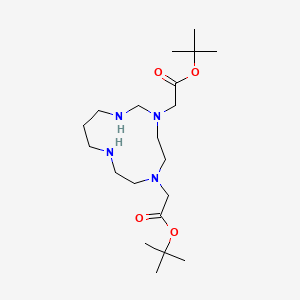
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
